3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
“3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a bromophenylsulfanyl group and a trifluoromethyl group, which are common in many organic compounds .
Scientific Research Applications
Metalation and Functionalization
Research has demonstrated the potential of metalation and functionalization of compounds related to 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid. Studies have explored the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids, illustrating the versatility of these compounds in chemical synthesis (Cottet et al., 2004).
Synthesis of Derivatives
The synthesis of various derivatives of related pyridine compounds has been a focus of research. This includes the preparation of compounds like 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which have been synthesized through multi-step processes, showcasing the compound's potential in complex organic syntheses (Bradiaková et al., 2009).
Supramolecular Aggregation
Research has also delved into the crystal structures of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate. These studies help in understanding the molecular packing and interaction in these compounds, which is crucial for applications in material science and molecular engineering (Suresh et al., 2007).
Halocyclization Reactions
The compound and its analogs are also utilized in halocyclization reactions. For example, the alkylation of 2-sulfanylpyridine-3-carboxylic acid leads to the formation of various pyridinium systems, indicating its use in creating novel chemical structures (Kalita et al., 2019).
Extraction and Purification
Studies have also been conducted on the extraction and purification of pyridine-3-carboxylic acid, a compound related to this compound, showcasing its relevance in biochemical and pharmaceutical industries (Kumar & Babu, 2009).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The compound likely interacts with its targets through a process similar to the SM cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide . The process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon-carbon bond formation, specifically those related to the SM cross-coupling reaction . The downstream effects of this could include the synthesis of complex organic compounds.
Pharmacokinetics
The properties of similar compounds suggest that it may be readily prepared and environmentally benign .
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond, leading to the synthesis of complex organic compounds . This could have various applications in organic chemistry.
Action Environment
The efficacy and stability of the compound are likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGIIYFSCDNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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